
Bromocyclopropane
Overview
Description
Bromocyclopropane (C₃H₅Br) is a halogenated cyclopropane derivative characterized by a strained three-membered ring and a bromine substituent. Its synthesis primarily involves the Hunsdiecker reaction, where silver cyclopropanecarboxylate reacts with bromine in solvents like dichlorodifluoromethane or tetrachloroethane, yielding 41–56% product purity . Improved methods report up to 60% yield using mercury oxide and tetrachloroethane, emphasizing safety and scalability . This compound is light-sensitive and reacts readily under intense laser fields, undergoing dissociative ionization (DI) and Coulomb explosion (CE) via C–Br bond cleavage .
Preparation Methods
Bromocyclopropane can be synthesized through several methods:
Hunsdiecker Reaction: This method involves the reaction of silver cyclopropanecarboxylate with bromine in dichlorodifluoromethane at low temperatures, yielding this compound.
Cyclopropanation of Alkenes: Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of an organosilicon reductant can produce this compound.
Decomposition of Peroxides: The decomposition of the peroxide of cyclopropanecarboxylic acid in the presence of carbon tetrabromide also yields this compound.
Industrial production methods typically involve the Hunsdiecker reaction due to its relatively straightforward procedure and moderate yields.
Chemical Reactions Analysis
Thermal Isomerization
Upon heating, bromocyclopropane undergoes isomerization to form alkenyl bromides. The major products are 1-bromopropene and 3-bromopropene , resulting from ring-opening and hydrogen shifts .
Temperature | Products | Yield Distribution |
---|---|---|
100–150°C | 1-Bromopropene | ~50% |
3-Bromopropene | ~50% |
Grignard Reagent Formation and Cross-Coupling Reactions
Reaction with magnesium in diethyl ether generates cyclopropylmagnesium bromide, albeit with low efficiency:
Reaction Conditions | Yield | Byproducts |
---|---|---|
Diethyl ether, 25°C, 2 hours | 25–30% | Cyclopropane (~20%) |
The Grignard reagent participates in palladium-catalyzed cross-coupling reactions with aryl halides to form arylcyclopropanes. For example:
This method tolerates functional groups like esters and nitriles, achieving yields up to 85% .
Unimolecular Decomposition
High-energy this compound (formed via nuclear recoil bromine) decomposes through two pathways :
-
Dehydrobromination :
-
Radical Formation :
\text{CH}_2\text{CHCH}_2^{80}\text{Br}\rightarrow \text{CH}_2^{80}\text{Br}\cdot \(\text{trapped as CH}_2^{80}\text{BrI with I}_2)
Pathway | Excitation Energy | Major Product |
---|---|---|
80Br-for-H substitution | >4 eV | CH₂CHCH₂Br |
80Br-for-Br substitution | 2–4 eV | CH₂Br· (stabilized) |
Nucleophilic Substitution
This compound undergoes SN2 reactions with strong nucleophiles. For example, reaction with sodium ethoxide yields cyclopropanol:
Photochemical Reactions
Under UV light, this compound undergoes homolytic C–Br bond cleavage, generating cyclopropyl radicals. These radicals dimerize or react with scavengers like I₂:
Scientific Research Applications
Chemical Properties and Reactivity
- Solubility : BCP is soluble in organic solvents such as chloroform and methanol but insoluble in water .
- Reactivity : The strain in the cyclopropane ring makes it highly reactive, allowing for various substitutions and eliminations.
Applications in Organic Synthesis
3.1 Intermediate in Pharmaceutical Synthesis
This compound is primarily used as an intermediate in the synthesis of pharmaceuticals. For instance, it has been employed in the synthesis of cyclopropyl-containing compounds that exhibit biological activity .
Table 1: Pharmaceutical Compounds Derived from this compound
Compound Name | Application | Reference |
---|---|---|
Cyclopropylcarboxylic acids | Anti-inflammatory agents | |
Cyclopropyl ethers | Anticancer agents | |
Cyclopropyl amines | Antidepressants |
3.2 Agrochemical Applications
BCP is also utilized in the agrochemical sector, particularly in the development of herbicides and insecticides. Its ability to form stable intermediates aids in creating compounds with enhanced efficacy against pests .
Mechanistic Studies
Recent studies have focused on understanding the mechanistic pathways involving this compound:
- Photodissociation Studies : Research has shown that BCP can undergo photodissociation under UV light, leading to the formation of reactive radicals such as cyclopropyl and allyl radicals. This process is significant for developing photochemical reactions that can be harnessed in synthetic chemistry .
- Nucleophilic Substitution Reactions : BCP has been studied for its nucleophilic substitution reactions, where it reacts with various nucleophiles to produce substituted cyclopropanes with high diastereoselectivity .
Case Studies
5.1 Synthesis of Chiral Compounds
A study demonstrated the use of bromocyclopropanes to synthesize chiral compounds through nucleophilic substitution reactions with alcohols. The reaction conditions were optimized to achieve high yields and selectivity, showcasing BCP's utility in producing enantiomerically enriched products .
5.2 Mechanism-Driven Elaboration
Another case involved a mechanism-driven elaboration where BCP was utilized to develop enantioselective bromocyclopropanation reactions using dibromomethylzinc bromide. This method allowed for the efficient formation of bromo-substituted cyclopropanes with excellent yields and selectivity, highlighting its significance in asymmetric synthesis .
Mechanism of Action
The mechanism of action of bromocyclopropane involves its reactivity as a brominated cyclopropane. The strained three-membered ring structure makes it highly reactive, allowing it to participate in various chemical reactions. The bromine atom can be easily substituted by nucleophiles, leading to the formation of new compounds .
Comparison with Similar Compounds
Comparison with Similar Halogenated Cyclopropanes
Thermodynamic Stability
Density functional theory (DFT) studies reveal distinct thermodynamic properties for halogenated cyclopropanes (C₃H₅X, X = F, Cl, Br):
Compound | Enthalpy of Reaction (kcal/mol) | Free Energy of Reaction (kcal/mol) |
---|---|---|
Fluorocyclopropane | -108.5 | -109.0 |
Chlorocyclopropane | -28.75 | -11.77 |
Bromocyclopropane | -10.99 | -11.77 |
This compound exhibits the highest enthalpy and free energy among halocyclopropanes, indicating lower thermodynamic stability compared to fluorocyclopropane but greater stability than chlorocyclopropane .
Reactivity in Intense Laser Fields
Under femtosecond laser fields (8.0×10¹³–2.0×10¹⁴ W/cm²), this compound undergoes:
- Dissociative Ionization (DI): Low kinetic energy release (KER ≤ 4 eV) from BCP⁺ fragmentation.
- Coulomb Explosion (CE): High KER (≥ 8 eV) via BCP²⁺ repulsion, producing ions like Br⁺, CH₂Br⁺, and C₃H₅⁺ .
In contrast, chlorocyclopropane and fluorocyclopropane show weaker C–X bond dissociation under similar conditions due to higher bond dissociation energies (C–F > C–Cl > C–Br) .
Stability and Handling
- This compound: Light-sensitive; requires storage in amber glass. Reacts explosively with strong bases .
- Fluorocyclopropane: Chemically inert; stable under ambient conditions.
- Chlorocyclopropane: Moderately stable but prone to hydrolysis.
Research Findings and Data Tables
Bond Cleavage Pathways in Laser Fields
Fragment Ion | Kinetic Energy Release (KER) | Mechanism |
---|---|---|
Br⁺ | 8–12 eV | Coulomb Explosion |
CH₂Br⁺ | 5–8 eV | Dissociative Ionization |
C₃H₅⁺ | 3–5 eV | Ring-opening DI |
Angular distributions confirm alignment with laser polarization during CE, highlighting directional fragmentation .
Biological Activity
Bromocyclopropane is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a three-membered cyclopropane ring with a bromine atom attached to one of the carbon atoms. This structural configuration imparts significant strain to the molecule, making it reactive and capable of undergoing various chemical transformations. The reactivity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, which are essential for its biological activity.
Biological Activities
This compound derivatives have been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, preliminary evaluations indicated that certain cyclopropane-fused heterocycles derived from bromocyclopropanes demonstrated significant antimicrobial properties .
- Anticancer Activity : Research has highlighted the potential of this compound derivatives in cancer therapy. For example, compounds synthesized from bromocyclopropanes were tested against HeLa cancer cells, revealing notable antiproliferative effects. The mechanism underlying this activity may involve the induction of apoptosis in cancer cells .
- Anticonvulsant and Antipsychotic Properties : Some studies suggest that this compound derivatives may possess anticonvulsant and antipsychotic properties, contributing to their potential as therapeutic agents in neurological disorders .
The biological activity of this compound is largely influenced by its ability to interact with various biological targets. The following mechanisms have been identified:
- Nucleophilic Substitution : Bromocyclopropanes can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as alcohols or amines. This transformation can lead to the formation of biologically active compounds with enhanced therapeutic profiles .
- Formation of Heterocycles : The reactivity of bromocyclopropanes allows for the synthesis of complex heterocycles that can interact with biological macromolecules. These heterocycles may exhibit improved selectivity and potency against specific targets in disease pathways .
Table 1: Summary of Biological Activities of this compound Derivatives
Properties
IUPAC Name |
bromocyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXYJYDRLBPHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063418 | |
Record name | Cyclopropane, bromo- | |
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Molecular Weight |
120.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Cyclopropyl bromide | |
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CAS No. |
4333-56-6 | |
Record name | Bromocyclopropane | |
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Record name | Cyclopropane, bromo- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333566 | |
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Record name | Bromocyclopropane | |
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Record name | Cyclopropane, bromo- | |
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Record name | Cyclopropane, bromo- | |
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Record name | Bromocyclopropane | |
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